Product packaging for H-Orn-OEt.2HCl(Cat. No.:)

H-Orn-OEt.2HCl

Cat. No.: B14059971
M. Wt: 196.67 g/mol
InChI Key: KTFGSLHRXVCGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Orn-OEt.2HCl, chemically known as Ornithine Ethyl Ester Dihydrochloride, is a chemically modified amino acid derivative designed for laboratory research applications. This compound features a protected ornithine side chain, with the ethyl ester group enhancing its cell permeability and stability in experimental settings, making it a valuable building block in peptide synthesis . Its primary research applications include serving as a key intermediate in the study of peptide structures and functions, particularly those involving the amino acid ornithine. Researchers utilize it to investigate molecular recognition processes, as the protonated ammonium ions in its structure can engage in key non-covalent interactions such as hydrogen bonding and cation-π interactions, which are fundamental in host-guest chemistry and supramolecular assembly . Furthermore, due to ornithine's role in biological systems, this derivative may also be used as a precursor in metabolic pathway studies and enzyme research. This product is clearly labeled and intended For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human use . RUO products, like this one, are exempt from the regulatory controls that apply to diagnostic medical devices and have not been validated for clinical or diagnostic purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17ClN2O2 B14059971 H-Orn-OEt.2HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

ethyl 2,5-diaminopentanoate;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-2-11-7(10)6(9)4-3-5-8;/h6H,2-5,8-9H2,1H3;1H

InChI Key

KTFGSLHRXVCGPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCN)N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for H Orn Oet.2hcl and Its Derivatives

Stereoselective Synthesis of L-Ornithine Ethyl Ester Dihydrochloride (B599025) (H-Orn-OEt.2HCl)

The synthesis of this compound with high stereochemical purity is crucial for its application in pharmaceuticals and other specialized fields. The primary challenge lies in preserving the L-configuration of the starting ornithine molecule throughout the synthetic sequence.

Classical and Modern Esterification Techniques Applied to L-Ornithine

Esterification, the conversion of a carboxylic acid to an ester, is the key transformation in the synthesis of this compound. naturalpoland.com Both classical and modern methods are employed to achieve this conversion efficiently.

Classical Methods: The Fischer-Speier esterification is a traditional and widely used method. utripoli.edu.ly It involves reacting L-ornithine with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. numberanalytics.com The acid serves a dual purpose: it protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol, and it also forms the dihydrochloride salt of the final product. The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation. acs.org

Modern Techniques: To overcome the limitations of classical methods, such as long reaction times and the use of harsh acidic conditions, several modern esterification techniques have been developed. These include:

Microwave-assisted esterification: This method utilizes microwave irradiation to accelerate the reaction, leading to significantly shorter reaction times and often improved yields. numberanalytics.com

Enzyme-catalyzed esterification: Lipases are enzymes that can catalyze esterification reactions under mild conditions, offering high selectivity and avoiding the need for harsh reagents. numberanalytics.comthieme-connect.com

Ionic liquid-based esterification: Ionic liquids can act as both solvents and catalysts, facilitating the esterification process and often allowing for easier product separation and catalyst recycling. numberanalytics.com

The choice of esterification technique depends on factors like the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups in the molecule. numberanalytics.com

Strategies for Optimizing Reaction Yields and Purity of this compound

Achieving high yields and purity is paramount in the synthesis of this compound. Several strategies can be employed to optimize the reaction outcome:

Control of Reaction Conditions: Careful control of parameters such as temperature, reaction time, and catalyst concentration is crucial. For instance, in Fischer esterification, maintaining the optimal temperature ensures a reasonable reaction rate without causing degradation of the product. google.com

Use of Protecting Groups: To prevent side reactions at the amino groups of ornithine during esterification, they can be temporarily protected. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). These groups can be removed after the esterification is complete.

Purification Techniques: After the reaction, the crude product is often a mixture of the desired ester, unreacted starting materials, and byproducts. Purification is typically achieved through recrystallization. conicet.gov.ar The choice of solvent for recrystallization is critical for obtaining a highly pure product. Washing the final product with a suitable solvent, like diethyl ether, helps remove any remaining impurities. conicet.gov.ar

Chromatographic Methods: For achieving very high purity, chromatographic techniques such as column chromatography can be employed. shimadzu.com.ua These methods are particularly useful for separating the desired product from closely related impurities.

ParameterStrategyRationale
Yield Use of excess ethanolDrives the equilibrium towards product formation (Le Chatelier's principle).
Removal of waterPrevents the reverse reaction (hydrolysis of the ester).
Optimization of catalystEnsures a high reaction rate without promoting side reactions.
Purity Use of protecting groupsPrevents unwanted reactions at the amino functionalities.
RecrystallizationEffectively removes most impurities based on solubility differences.
Chromatographic separationProvides the highest level of purity by separating components based on their differential adsorption. shimadzu.com.ua

This compound as a Versatile Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. ajrconline.orgmdpi.com this compound, with its multiple reactive sites, serves as a versatile synthon for the synthesis of a wide array of organic molecules. journalspress.com

Chemo- and Regioselective Transformations Involving this compound

The presence of two different amino groups (α and δ) and an ester group allows for various chemo- and regioselective transformations. By carefully choosing reagents and reaction conditions, one functional group can be modified while leaving the others intact.

For example, the α-amino group is generally more reactive than the δ-amino group. This difference in reactivity can be exploited to selectively introduce substituents at the α-position. Furthermore, the ester group can be hydrolyzed back to a carboxylic acid or converted into an amide, providing additional handles for further synthetic manipulations.

Derivatization of this compound for Specialized Research Applications

The functional groups of this compound can be further modified to create derivatives with specific properties for specialized research applications. For instance, the amino groups can be acylated or alkylated to introduce reporter groups, such as fluorescent tags or biotin (B1667282), for use in biochemical studies. The ester group can be modified to attach the molecule to a solid support for use in solid-phase synthesis.

Synthesis of this compound-Based Probes and Labels for Biochemical Studies

Derivatives of this compound are valuable precursors for synthesizing molecular probes and labels used to investigate biological processes. ontosight.aimdpi.com These tools, which can be fluorescent or carry other reporter tags like biotin, enable the visualization and tracking of enzymes and other biomolecules within cells and tissues. tandfonline.comnih.govnih.gov The synthesis of these probes relies heavily on the orthogonal protection strategies discussed previously to ensure site-specific attachment of the label.

A prominent example involves creating probes for ornithine decarboxylase (ODC), a key enzyme in cell division and a target in cancer research. tandfonline.com Researchers have synthesized fluorescent derivatives from α-difluoromethylornithine (DFMO), a specific irreversible inhibitor of ODC. tandfonline.comnih.gov In one approach, the carboxyl group of the ornithine derivative was chemically linked to a fluorescent amine, creating a probe that could locate ODC in tissue sections. tandfonline.comnih.gov

The general synthetic pathway for such probes involves:

Appropriate Protection : Starting with ornithine, the α-amino and carboxyl groups are protected, leaving the δ-amino group available for modification, or vice-versa. The use of this compound provides a starting point where the carboxyl group is already esterified.

Selective Deprotection : An orthogonal protecting group on the desired functional group (e.g., the δ-amino group) is selectively removed. sigmaaldrich.com

Label Conjugation : The exposed functional group is then reacted with a labeling agent. For an exposed amine, this is often an N-hydroxysuccinimide (NHS) ester of a fluorescent dye, which forms a stable amide bond. nih.govtcichemicals.com Alternatively, for an exposed carboxyl group, a coupling agent is used to attach an amine-containing label. tandfonline.com

Fluorescent dyes commonly used for labeling include rhodamine, Texas Red, and coumarin (B35378) derivatives. tandfonline.comnih.govtcichemicals.com For example, α-DFMO has been conjugated to rhodamine-B-isothiocyanate to produce a fluorescent probe. nih.gov In another strategy, α-DFMO was linked to biotin. nih.gov The biotin-labeled inhibitor can be detected indirectly using avidin (B1170675) conjugated to an enzyme like horseradish peroxidase (HRP), providing a powerful signal amplification for cytochemical localization. nih.gov

The following table summarizes examples of probes synthesized from ornithine derivatives.

Ornithine DerivativeAttached LabelSynthetic StrategyBiochemical Application
α-Difluoromethylornithine (DFMO)Fluorescent Amines (e.g., Texas Red)Coupling of the derivative's carboxyl group to the amine of the fluorescent dye. tandfonline.comnih.govFluorescent localization of ornithine decarboxylase (ODC) in tissue sections. tandfonline.comnih.gov
α-Difluoromethylornithine (DFMO)Rhodamine-B-isothiocyanateConjugation of the inhibitor to the fluorescent dye. nih.govDirect fluorescence cytochemistry to locate ODC in specific cells. nih.gov
α-Difluoromethylornithine (DFMO)BiotinConjugation of the inhibitor to biotin. nih.govIndirect cytochemical localization of ODC via avidin-HRP binding. nih.gov
Generic PeptideFluorescent Dye (via NHS ester)Site-specific deprotection of an ornithine side chain (e.g., removal of ivDde) followed by reaction with a dye-NHS ester. sigmaaldrich.comnih.govCreation of fluorescently-labeled peptides for studying protein-protein interactions or cellular uptake. sigmaaldrich.comnih.gov

H Orn Oet.2hcl As a Fundamental Building Block in Peptide and Peptidomimetic Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.comresearchgate.net The integration of H-Orn-OEt.2HCl into SPPS protocols requires careful consideration of coupling strategies and potential side reactions, especially given the presence of two nucleophilic amino groups after neutralization. For standard linear elongation, a side-chain protected version of ornithine is more commonly used to ensure selective α-amino acylation. However, this compound is employed when the side chain is intended for specific modifications such as branching or cyclization.

The formation of a peptide bond in SPPS necessitates the activation of the carboxylic acid of the incoming amino acid, which then couples with the free amine of the resin-bound peptide chain. luxembourg-bio.com When incorporating an amino acid like this compound, its hydrochloride salts must first be neutralized with a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine for coupling. bachem.com A variety of coupling reagents are available, each with distinct activation mechanisms and efficiencies. The choice of reagent is often dictated by the complexity of the coupling, particularly for sterically hindered amino acids or sequences prone to aggregation. bachem.com

Modern peptide synthesis predominantly relies on aminium/uronium or phosphonium (B103445) salt-based reagents, which generate highly reactive active esters in situ, often with the aid of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). luxembourg-bio.com Reagents based on the OxymaPure leaving group, such as COMU, have gained popularity as they are non-explosive and highly efficient. bachem.com

Below is a table summarizing common coupling reagents and conditions used in Fmoc-based SPPS, which are applicable for coupling amino acids like this compound.

Coupling Reagent ClassExamplesTypical AdditiveCommon BasesKey Characteristics & FindingsCitations
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATU, COMUInternal (HOBt or HOAt derivative) or externalDIPEA, NMMHighly efficient and fast-reacting. HATU and COMU are particularly effective for difficult couplings. COMU offers enhanced safety as it's not based on explosive triazole reagents. bachem.compeptide.com
Phosphonium Salts BOP, PyBOP, PyAOPInternal (HOBt or HOAt derivative)DIPEA, NMMPyBOP is a widely used, robust reagent. PyAOP is highly effective for coupling sterically hindered N-methyl amino acids and does not cause guanidinylation side reactions. peptide.compeptide.com
Carbodiimides DIC (Diisopropylcarbodiimide), EDC (Water-Soluble Carbodiimide)HOBt, OxymaPure, Cl-HOBtNot always required, but base is used for neutralizationDIC is standard for SPPS as its urea (B33335) byproduct is soluble. Requires an additive like HOBt or OxymaPure to suppress racemization and improve efficiency. bachem.compeptide.compeptide.comrsc.org

The incorporation of any amino acid into a growing peptide chain can present challenges, and ornithine derivatives are no exception.

Chemoselectivity: The primary challenge when using this compound directly in SPPS is controlling the site of acylation. Since both the α-amino and δ-amino groups are nucleophilic after neutralization, there is a risk of reaction at both sites, leading to undesired branched or cross-linked products.

Solution: For linear peptide synthesis, the standard solution is to use an ornithine derivative with an orthogonal protecting group on the side-chain amine (e.g., Fmoc-Orn(Boc)-OH). If this compound must be used for specific structural purposes, reaction conditions can be optimized by controlling stoichiometry and reaction times, though achieving perfect selectivity remains difficult.

Aggregation: During SPPS, growing peptide chains, particularly those containing hydrophobic residues, can aggregate, leading to poor solvation and incomplete coupling or deprotection steps. nih.gov This is a phenomenon known as synthesizing a "difficult sequence." nih.gov

Solution: To mitigate aggregation, synthesis can be performed at elevated temperatures or with the use of chaotropic salts. Solvents with high polarity and hydrogen bond-disrupting capabilities, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), are standard. nih.gov In particularly severe cases, special solvent mixtures, sometimes called "magic mixtures" (e.g., DCM/DMF/NMP), can be employed. nih.gov The incorporation of backbone-modifying pseudoproline or depsipeptide units can also disrupt aggregation. researchgate.net

Racemization: The activation of the carboxylic acid group of the incoming amino acid creates a chiral center that is susceptible to racemization, especially with carbodiimide-based activation. peptide.com

Solution: This is largely suppressed by the addition of additives like HOBt, HOAt, or OxymaPure, which form active esters that are more stable and less prone to racemization. luxembourg-bio.compeptide.com Phosphonium and aminium reagents that incorporate these additives directly into their structure (e.g., HBTU, HATU) are highly effective at preventing racemization. peptide.com

Side Reactions: Uronium/aminium-based coupling reagents, when used in excess, can sometimes react with the free amine of the peptide to form an unreactive guanidine (B92328) byproduct, which caps (B75204) the chain. bachem.compeptide.com

Solution: Using phosphonium-based reagents like PyBOP or PyAOP avoids this specific side reaction. Alternatively, careful control over the stoichiometry of the uronium reagent can minimize guanidinylation.

Coupling Reagents and Conditions for this compound in SPPS

Applications in Solution-Phase Peptide Synthesis for Convergent Approaches

For the synthesis of large peptides (over 50-60 amino acids), a purely stepwise SPPS approach can be inefficient. luxembourg-bio.com A convergent or hybrid strategy, which involves the synthesis of smaller, protected peptide fragments on a solid support followed by their coupling in the solution phase, is often preferred. bachem.comluxembourg-bio.com

In a convergent strategy, this compound can be utilized as the C-terminal residue of a peptide fragment. The ethyl ester protects the carboxylic acid while other fragments are coupled to the N-terminus. Subsequently, the ethyl ester can be selectively hydrolyzed (saponified) to reveal a free C-terminal carboxylic acid. This newly deprotected fragment can then be activated and coupled to the N-terminus of another peptide fragment.

A key challenge in fragment condensation is the poor solubility of large, protected peptide fragments. csic.es Careful selection of solvents is critical for success. While DMF is a common choice, solvents like DMSO or NMP may be required to solubilize the reacting fragments. nih.govcsic.es The coupling of fragments is a demanding reaction, often requiring highly efficient reagents like DIC in combination with OxymaPure to ensure high yields. nih.gov In some protocols, fragments are condensed directly on the resin, a strategy that can be optimized by using a minimal "swelling volume" of solvent to maximize reactant concentration and drive the reaction to completion. researchgate.net

Macrocyclization is a critical strategy in medicinal chemistry to enhance the stability, target affinity, and bioavailability of peptides by constraining their conformation. nih.govmdpi.com Ornithine is a valuable residue for creating cyclic peptides. A linear peptide precursor containing ornithine ethyl ester can be synthesized, typically using SPPS. After cleavage from the resin, the linear peptide's C-terminal ethyl ester is hydrolyzed to a carboxylic acid. This C-terminus is then activated in solution and reacts with the peptide's N-terminal amine to form a "head-to-tail" cyclic amide, a reaction known as macrolactamization. mdpi.com

A notable example is the synthesis of the ramoplanin (B549286) A2 aglycon, a complex 49-membered depsipeptide. researchgate.net In this synthesis, macrocyclization was attempted at two different sites. The cyclization at a Phe(9)-d-Orn(10) junction proved exceptionally successful, yielding the desired macrocycle in 89% yield. researchgate.net This high efficiency was attributed to the linear precursor adopting a preorganized β-sheet structure that placed the reactive ends in close proximity, favoring intramolecular cyclization over intermolecular oligomerization. researchgate.net

Fragment Condensation Strategies Utilizing this compound

Utilization in the Construction of Macrocyclic Peptides and Cyclic Peptidomimetics

The incorporation of this compound is a powerful tool for the synthesis of diverse macrocyclic structures. mdpi.com The ornithine side chain itself offers a handle for cyclization strategies beyond the common head-to-tail approach. For instance, the δ-amino group of the ornithine side chain can be used as a nucleophile to form a lactam bridge with the C-terminus of the peptide, creating a "head-to-side-chain" macrocycle.

Various chemical methods are employed to facilitate the crucial ring-closing step. nih.govmdpi.com While macrolactamization via active ester formation is the most common, other advanced techniques include palladium-catalyzed allylic substitution, which can create stable, templated macrocycles by reacting with native peptide functional groups, including the side chain of ornithine. nih.gov The resulting cyclic peptides and peptidomimetics often exhibit significantly improved pharmacological properties, such as increased resistance to proteolytic degradation and more defined three-dimensional structures, making them highly valuable as therapeutic leads and research tools. mdpi.comnih.gov

Design Principles for this compound-Containing Macrocycles

The incorporation of this compound or other ornithine derivatives into peptide macrocycles is governed by several key design principles aimed at optimizing structure, stability, and function. nih.govrsc.org Macrocyclization is a widely used strategy to enhance the therapeutic properties of peptides by improving target affinity and selectivity while reducing conformational flexibility and susceptibility to enzymatic degradation. tandfonline.comrochester.edubiosynth.com The ornithine side chain plays a pivotal role in these designs.

Key design considerations include:

Site of Cyclization: The δ-amino group of the ornithine side chain provides a strategic nucleophilic point for cyclization with the peptide's C-terminus (head-to-side-chain), N-terminus (tail-to-side-chain), or the side chain of another amino acid. This versatility allows for the creation of diverse macrocyclic topologies.

Conformational Rigidity: The length and flexibility of the aminopropyl side chain of ornithine are critical factors that influence the strain and conformational preferences of the resulting macrocycle. Computational tools are often employed to model and predict the structure of these macrocycles, ensuring that the covalent linkages guide the peptide into a desired, rigid conformation. tandfonline.com

Linker Chemistry: The choice of chemical reaction used to link the ornithine side chain to another part of the peptide influences the properties of the final macrocycle. Standard amide bond formation is common, but other ligation chemistries can introduce different functionalities and levels of rigidity. rsc.org

Conformational Analysis of Macrocyclic Structures Derived from this compound

A key finding is that the ornithine side chain itself can adopt multiple distinct conformations within a macrocyclic structure. jst.go.jp In the well-studied macrocyclic antibiotic Gramicidin S, which contains two ornithine residues, the side chains have been observed in two primary forms:

Extended (e-form): The aminopropyl side chain extends away from the peptide backbone into the solvent region. In this conformation, the terminal amino group often interacts with solvent molecules, and its flexibility can be influenced by the surrounding environment. jst.go.jp

Folded (f-form): The side chain folds back towards the peptide ring, allowing the terminal amino group to form an intramolecular hydrogen bond with a backbone carbonyl group. jst.go.jp This interaction significantly constrains the macrocycle's conformation and contributes to a more rigid structure.

Table 1: Observed Conformations of Ornithine Side Chains in Macrocycles
ConformationDescriptionKey InteractionsImpact on MacrocycleReference
Extended (e-form)Side chain extends away from the peptide ring into the solvent.Interactions with solvent molecules.Increases conformational flexibility of the side chain. jst.go.jp
Folded (f-form)Side chain folds back, forming an intramolecular hydrogen bond with the peptide backbone.Intramolecular H-bond (side chain NH3+ to backbone C=O).Constrains the peptide backbone, leading to a more rigid structure. jst.go.jp

Role in the Synthesis of Conformationally Constrained Peptidesresearchgate.net

Incorporating ornithine and its derivatives is a powerful strategy for creating conformationally constrained peptides. biosynth.comnih.gov By restricting the peptide's flexibility, its bioactive conformation can be stabilized, leading to enhanced binding affinity, specificity, and metabolic stability. biosynth.comarizona.edu Ornithine can achieve this either by acting as an anchor point for macrocyclization or by directly inducing specific secondary structures.

Induction of Secondary Structures (e.g., β-sheets) via Ornithine Derivativesresearchgate.net

Ornithine derivatives have been engineered to act as potent inducers of secondary structures like β-turns and β-sheets, which are critical motifs in protein-protein interactions. nih.govresearchgate.net

β-Turn and β-Hairpin Induction: A δ-linked ornithine (δOrn), where the side-chain amine is part of the peptide backbone in a macrocycle, can serve as a template to induce a β-hairpin conformation. nih.gov Further modification, such as the stereospecific addition of a methyl group to the side chain (δ-linked γ(R)-methyl-ornithine or δMeOrn), has been shown to significantly improve the stability of this β-turn structure. researchgate.netnih.gov Separately, quaternary α-amino acids derived from ornithine have been shown to effectively drive the formation of β-turn secondary structures when incorporated into dipeptides. researchgate.netacs.org

β-Sheet Induction: A novel ornithine derivative, Orn(i-PrCO-Hao), was designed to act as a "splint" that forces a peptide into a β-sheet-like structure. nih.gov In this design, a β-strand-mimicking amino acid (Hao) is attached to the ornithine side chain. This appended group forms hydrogen bonds with subsequent residues in the peptide sequence, templating a β-sheet conformation without replacing the native amino acid side chains, which is crucial for preserving biological recognition sites. nih.gov

Table 2: Induction of Secondary Structures by Ornithine Derivatives
Ornithine DerivativeInduced StructureMechanismReference
δ-linked γ(R)-methyl-ornithine (δMeOrn)β-Hairpin / β-TurnActs as an improved turn template within a macrocyclic structure. researchgate.netnih.gov
Ornithine-derived quaternary amino acidsβ-TurnThe steric bulk and constrained nature of the quaternary center forces a turn. researchgate.netacs.org
Orn(i-PrCO-Hao)β-SheetSide-chain appendage forms hydrogen bonds with the peptide backbone, acting as a "splint". nih.gov

Impact of Ornithine Side Chain Modifications on Peptide Conformation

One of the most significant modifications is the conversion of ornithine to arginine through guanidination. This transformation replaces the primary amine with a guanidinium (B1211019) group, which is a stronger base and can form more extensive hydrogen bond networks. Studies have shown that this statistical, post-synthetic modification of ornithine to arginine in polypeptides can promote the formation of stable secondary structures (e.g., α-helices) and significantly improve the molecule's functional properties, such as its affinity for binding DNA. biorxiv.orgpnas.org

Other modifications, like the addition of a methyl group to the γ-position of a δ-linked ornithine, have been shown to substantially enhance its ability to induce and stabilize β-hairpin folds compared to the unmodified ornithine turn unit. nih.gov These examples highlight how subtle chemical changes to the ornithine side chain can have a large-scale impact on peptide conformation.

Methodologies for Post-Synthetic Modification via this compound Residues

The δ-amino group of an ornithine residue incorporated into a peptide chain serves as a versatile and chemoselective handle for post-synthetic modifications. This allows for the introduction of various functional groups, labels, or cross-linkers after the main peptide backbone has been assembled. This approach is central to creating complex peptide conjugates, probes, and therapeutics. Enzymes have also been identified that can post-translationally convert arginine residues into ornithine within ribosomally synthesized peptides, providing a biological route to this valuable handle. researchgate.netacs.orgnih.gov

Chemoselective Ligation Techniques at Ornithine Side Chains

Chemoselective ligation refers to a chemical reaction that selectively targets a specific functional group in the presence of many others. rsc.org The primary amine on the ornithine side chain is an excellent target for such reactions due to its distinct nucleophilicity and pKa compared to the N-terminal α-amino group under certain conditions. rsc.org

Common chemoselective ligation techniques involving the ornithine side chain include:

Guanidination: The conversion of the side-chain amine to a guanidinium group to form an arginine residue. This reaction can be performed in an aqueous solution and is highly selective for the ornithine side chain over other functional groups. biorxiv.orgpnas.org

Oxime Ligation: The ornithine side-chain amine can be converted into an aminooxy group. This derivative can then be chemoselectively reacted with an aldehyde or ketone on another molecule to form a stable oxime bond. researchgate.netiris-biotech.de This is a widely used method for conjugating peptides to other molecules like carbohydrates or fluorescent labels.

Acylation and Alkylation: Standard organic reactions like acylation (to form amides) and alkylation can be directed to the ornithine side chain. By carefully controlling the pH, selective modification can be achieved over the N-terminus. rsc.org

Proximity-Induced Ligation: In this strategy, a reactive moiety can be attached to the ornithine side chain. For example, a furan (B31954) derivative can be installed, which upon cleavage from a solid-support resin, converts to a 1,4-diketone. This diketone can then react in a proximity-induced manner with a nucleophile elsewhere on the peptide to form a macrocycle. acs.org

Functionalization of Peptide Constructs through this compound

The incorporation of this compound into peptide chains opens up a plethora of possibilities for post-synthesis modifications. The δ-amino group of the ornithine residue is a nucleophilic center that can be selectively targeted for various chemical transformations, allowing for the introduction of diverse functional groups. This functionalization is instrumental in creating peptides with altered conformations, improved biological activity, and enhanced resistance to enzymatic degradation.

One of the most significant applications of ornithine in peptide functionalization is the creation of cyclic peptides. Cyclization can be achieved through the formation of an amide bond between the ornithine side chain and the C-terminus of the peptide or the side chain of an acidic amino acid like aspartic acid or glutamic acid. peptide.com This intramolecular linkage imparts conformational rigidity to the peptide, which can lead to increased receptor binding affinity and stability. peptide.comnih.gov

Furthermore, the ornithine side chain can be functionalized to introduce functionalities that are not naturally present in peptides. This includes the attachment of fluorescent labels, biotin (B1667282) tags for detection and purification, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. peptide.com The ability to selectively modify the ornithine residue is often achieved through the use of orthogonal protecting groups during peptide synthesis, which can be selectively removed to unmask the δ-amino group for subsequent reactions. sigmaaldrich.com

Recent research has highlighted several innovative approaches to functionalizing peptides via ornithine residues. One notable study demonstrated a method for the solid-phase synthesis of macrocyclic peptides by anchoring the ornithine side chain to a resin. researchgate.net This was achieved by converting the N-Boc protected δ-amino group into an isocyanate, which was then immobilized on a Wang-type resin. researchgate.net This on-resin cyclization strategy proved to be efficient for producing biologically active cyclic peptides. researchgate.netuniversiteitleiden.nl

Another fascinating area of research is the enzymatic modification of peptides containing ornithine. In the biosynthesis of landornamide A, an antiviral peptide, a peptide arginase enzyme called OspR converts arginine residues into ornithine post-translationally. acs.orgresearchgate.net This discovery opens up possibilities for the chemoenzymatic synthesis of ornithine-containing peptides. In a similar vein, researchers have successfully incorporated ornithine into lacticin 481 analogues in vivo, showcasing the potential for bioengineering antimicrobial peptides with novel properties. nih.govacs.org

Site-selective functionalization of ornithine within a peptide scaffold has also been demonstrated. In a designed polypeptide, RA-42, a histidine residue was shown to catalyze the specific acylation of an ornithine-15 side chain with a fumaryl (B14642384) group. researchgate.netpsu.edu This highlights the potential for creating self-functionalizing peptide systems. Furthermore, ornithine residues have been utilized in the synthesis of "stapled peptides," where a covalent linkage between the ornithine side chain and another amino acid residue locks the peptide into a specific, biologically active conformation, such as an α-helix. mdpi.com

The following tables summarize key research findings on the functionalization of peptide constructs using ornithine:

Research Area Peptide/System Functionalization Method Key Finding Reference(s)
Cyclic Peptide Synthesis Gramicidin S and other cyclic peptidesOn-resin cyclization via side-chain anchoring of ornithineEfficient synthesis of biologically active cyclic peptides with high purity. researchgate.netuniversiteitleiden.nl
Enzymatic Modification Landornamide APost-translational conversion of arginine to ornithine by OspR arginaseDiscovery of a natural enzymatic pathway for ornithine incorporation. acs.orgresearchgate.net
Bioengineered Peptides Lacticin 481 analoguesIn vivo incorporation and modificationSuccessful production of active ornithine-containing antimicrobial peptides. nih.govacs.org
Site-Selective Acylation Designed polypeptide RA-42Histidine-catalyzed acyl transferDemonstration of highly selective self-functionalization of an ornithine residue. researchgate.netpsu.edu
Stapled Peptides General α-helical peptidesLactamization between ornithine and an acidic residueStabilization of helical conformations to enhance biological activity. mdpi.com
Caged Luminescent Peptides Tripeptide librariesSide-chain anchoring and on-resin guanidinylationDevelopment of a method for the solid-phase synthesis of functionalized peptides. nih.gov

These examples underscore the versatility of this compound as a building block for creating a diverse range of functionalized peptides and peptidomimetics with significant potential in various fields, including drug discovery and materials science.

Analytical and Structural Characterization Techniques in H Orn Oet.2hcl Research

Chromatographic Purity Assessment and Isolation Strategies for H-Orn-OEt.2HCl and its Derivatives

Chromatographic techniques are indispensable for determining the purity of this compound and for isolating it and its derivatives from complex mixtures. researchgate.net High-performance liquid chromatography (HPLC) is a cornerstone of this process, offering high resolution and sensitivity. mtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a systematic process aimed at achieving a reliable analytical procedure for the separation and quantification of components in a sample. researchgate.net This process generally involves four key stages: method scouting, optimization, robustness testing, and validation. thermofisher.com

Method Development Steps:

Method Scouting: This initial phase involves screening various combinations of columns and mobile phases to identify the most promising conditions for a successful separation. thermofisher.com For amino acid derivatives like this compound, reversed-phase columns (e.g., C18, C8) are commonly employed. researchgate.net

Method Optimization: This stage focuses on fine-tuning the separation conditions to achieve the best possible resolution, speed, and reproducibility. thermofisher.com Parameters such as mobile phase composition (e.g., buffer pH, organic modifier concentration), flow rate, and column temperature are systematically adjusted. researchgate.netsaspublishers.com

Robustness Testing: The method's resilience to small, deliberate variations in parameters is evaluated to ensure its reliability in routine use. thermofisher.comsaspublishers.com

Method Validation: This final step is a formal process to verify that the developed method is suitable for its intended purpose, providing accurate, precise, and consistent results. thermofisher.com Key validation parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). saspublishers.comresearchgate.net

A common approach for the analysis of amino acids and their derivatives involves pre-column or post-column derivatization to enhance their detection by UV or fluorescence detectors. researchgate.netinnovareacademics.in For instance, reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are used to create fluorescent derivatives that can be readily detected. researchgate.net

Table 1: Typical HPLC Method Parameters for Amino Acid Analysis

Parameter Typical Setting
Column Reversed-phase C18, 250mm x 4.6mm, 5µm
Mobile Phase Gradient of Buffer (e.g., sodium acetate) and Organic Solvent (e.g., Acetonitrile) researchgate.net
Flow Rate 1.0 mL/min saspublishers.com
Detection UV at 277 nm or Fluorescence (e.g., Ex: 465 nm, Em: 535 nm) researchgate.netsaspublishers.com
Injection Volume 10-50 µL innovareacademics.in

| Column Temperature | Ambient or controlled (e.g., 30°C) researchgate.net |

Advanced Separation Techniques for Complex Mixtures

For particularly complex mixtures containing this compound or its derivatives, more advanced separation strategies may be necessary. Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power by subjecting the sample to two independent separation mechanisms. chromatographyonline.com This can be invaluable for resolving co-eluting impurities that may not be apparent in a one-dimensional separation. chromatographyonline.com

Affinity chromatography is another powerful technique that utilizes the specific binding interaction between a molecule and a stationary phase-immobilized ligand. nih.gov While not a primary method for routine purity assessment of a small molecule like this compound, it can be employed for the purification of peptides or other biomolecules that incorporate this amino acid derivative. nih.gov

Spectroscopic Methods for Elucidating Reaction Pathways and Product Structures

Spectroscopic techniques are crucial for confirming the identity and elucidating the structure of this compound and its reaction products. These methods provide detailed information about the molecular framework and the functional groups present. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. savemyexams.com Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. researchgate.netrsc.org

In a ¹H NMR spectrum, the chemical shift (δ) of a proton signal provides information about its electronic environment. savemyexams.com The integration of the peak area is proportional to the number of protons giving rise to the signal, and the splitting pattern (multiplicity) reveals information about the number of neighboring protons. savemyexams.com For this compound, one would expect to see distinct signals for the protons of the ethyl group, the α-carbon, and the side-chain methylene (B1212753) groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its chemical environment (e.g., carbonyl, aliphatic). google.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃ ~1.3 ~14
Ethyl CH₂ ~4.3 ~63
α-CH ~4.2 ~53
δ-CH₂ ~3.1 ~39
β-CH₂ ~2.0 ~23
γ-CH₂ ~1.9 ~27
Ester C=O - ~170

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Chiral Analysis of this compound and Derived Peptides

Since this compound is a chiral molecule, distinguishing between its enantiomers (L- and D-forms) is crucial, especially in pharmaceutical applications where only one enantiomer may be biologically active. chromatographyonline.com Chiral chromatography is the primary method for this purpose.

There are two main strategies for the chiral separation of amino acids and their derivatives by chromatography:

Direct Separation using a Chiral Stationary Phase (CSP): This is the more common approach, where the enantiomers are separated on a column that contains a chiral selector immobilized on the stationary phase. uni-muenchen.de Various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and polysaccharide derivatives. sigmaaldrich.comresearchgate.net The choice of CSP and mobile phase is critical for achieving successful enantiomeric resolution. sigmaaldrich.com For example, a reversed-phase HPLC method using L-proline and copper as a chiral mobile phase has been described for the enantiomeric resolution of various α-substituted ornithine analogs. nih.gov

Indirect Separation via Diastereomer Formation: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral column. researchgate.netjamstec.go.jp For example, amino acid enantiomers can be derivatized with a chiral reagent like N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester (BTCC) in the presence of o-phthalaldehyde (B127526) to produce fluorescent diastereomers that are separable by reversed-phase HPLC. researchgate.net Another approach involves derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by LC-MS/MS analysis to separate and quantify the resulting diastereomers. researchgate.net

Gas chromatography (GC) on a chiral stationary phase, such as Chirasil-Val, can also be used for the chiral analysis of ornithine analogs after appropriate derivatization. nih.gov

Table 3: Common Chiral Selectors and Derivatizing Agents for Amino Acid Analysis

Technique Selector/Reagent Principle
Direct HPLC Chiral Stationary Phases (e.g., CHIROBIOTIC T, CYCLOBOND) sigmaaldrich.com Differential interaction of enantiomers with the chiral stationary phase.
Direct HPLC Chiral Mobile Phase Additive (e.g., L-proline/Cu²⁺) nih.gov Formation of transient diastereomeric complexes with the chiral additive in the mobile phase.

| Indirect HPLC/GC | Chiral Derivatizing Agents (e.g., Marfey's reagent, BTCC) researchgate.netresearchgate.net | Formation of diastereomers with different chromatographic properties. |

The selection of the appropriate chiral analysis method depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.

Table 4: List of Compound Names

Abbreviation/Trivial Name Full Chemical Name
This compound L-Ornithine ethyl ester dihydrochloride (B599025)
OPA o-Phthalaldehyde
FMOC 9-Fluorenylmethyl chloroformate
BTCC N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester
Marfey's reagent 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide
Chirasil-Val L-valine-tert-butylamide polysiloxane
H-Orn-OMe·2HCl L-Ornithine methyl ester dihydrochloride advancedchemtech.com

Polarimetry and Circular Dichroism (CD) Spectroscopy

As a chiral molecule, the stereochemistry of this compound is a critical quality attribute. Polarimetry and Circular Dichroism (CD) spectroscopy are two essential chiroptical techniques used to confirm the compound's absolute configuration and study its conformational behavior, particularly when incorporated into larger structures.

Polarimetry measures the rotation of plane-polarized light as it passes through a sample containing a chiral compound. For this compound, this technique provides a macroscopic confirmation of its enantiomeric form (L- or D-). A non-zero optical rotation value indicates the presence of a single enantiomer in excess. The specific rotation is a characteristic physical property of the compound under defined conditions (e.g., concentration, solvent, temperature, and wavelength). For example, the optical rotation of related amino acid derivatives is a standard parameter reported in their synthesis and characterization. ethz.ch

TechniquePrincipleApplication for this compoundResearch Findings
Polarimetry Measures rotation of plane-polarized light by a chiral substance.Confirms the bulk enantiomeric identity (L- or D-form) and optical purity.Provides a specific rotation value ([α]D) that serves as a quality control parameter. ethz.ch
Circular Dichroism (CD) Spectroscopy Measures differential absorption of left and right circularly polarized light.Investigates secondary structure changes in peptides containing the Orn-OEt moiety and studies chiral recognition. nih.govresearchgate.netInteractions of L-ornithine with proteins can induce changes in their α-helical content, observable in CD spectra. nih.gov Chiral recognition of amino acid esters by host molecules generates distinct CD signals. researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical, as the biological activity and pharmacological properties of chiral molecules are often enantiomer-dependent. chiralpedia.com Chiral chromatography is the definitive method for separating and quantifying the enantiomers of a chiral compound. chiralpedia.comchromatographyonline.com

The most common approach is Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of this compound. wikipedia.org The principle of separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. wikipedia.org These complexes have different association energies, leading to different retention times on the column and thus, their separation.

Common types of CSPs used for separating amino acid derivatives include those based on polysaccharides (like cellulose (B213188) or amylose), proteins, cyclodextrins, and Pirkle-type (brush-type) phases. wikipedia.orgresearchgate.net The choice of CSP and mobile phase is crucial for achieving optimal separation. The result of a chiral HPLC analysis is a chromatogram showing two distinct peaks for the L- and D-enantiomers, allowing for the precise determination of the enantiomeric excess (ee) or chiral purity. chromatographyonline.com

MethodPrinciple of SeparationKey ParametersOutcome
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), forming transient diastereomeric complexes. wikipedia.orgChiral Stationary Phase (CSP) type, mobile phase composition, flow rate, detection wavelength.Separation of enantiomers into distinct peaks, enabling quantification of enantiomeric purity (e.g., % L-enantiomer vs. % D-enantiomer). chromatographyonline.com
Indirect Methods (Derivatization) Covalent reaction of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. libretexts.orgPurity of the derivatizing agent, reaction conditions, chromatographic conditions for diastereomer separation.Separation of the resulting diastereomers, which indirectly reflects the original enantiomeric composition. libretexts.org

Advanced Mass Spectrometry for Characterizing this compound Conjugates

When this compound is used as a building block, for instance, in the synthesis of peptides or other complex molecules, mass spectrometry (MS) is an indispensable tool for characterizing the final conjugates. ESI-MS and MS/MS are particularly powerful for this purpose.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like peptides and proteins by generating intact molecular ions in the gas phase. marquette.edunih.gov

In the analysis of this compound conjugates, ESI-MS is primarily used for:

Molecular Weight Confirmation: It provides a highly accurate measurement of the molecular weight of the conjugate, confirming the successful incorporation of the H-Orn-OEt moiety. marquette.eduresearchgate.net

Purity Assessment: ESI-MS can detect the presence of impurities or by-products from the conjugation reaction.

Analysis of Derivatized Amino Acids: Derivatization of amino acids, including ornithine, can enhance their ionization efficiency in ESI-MS, leading to improved detection sensitivity. nih.govrhhz.net

The output is a mass spectrum where the x-axis represents the mass-to-charge ratio (m/z) and the y-axis represents the relative abundance. The observed m/z values are used to calculate the molecular weight of the conjugate.

Tandem Mass Spectrometry (MS/MS) for Sequence and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) goes a step further than ESI-MS by providing structural information about the molecule. In an MS/MS experiment, a specific ion from the ESI-MS spectrum (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation provides detailed structural insights, such as the amino acid sequence of a peptide conjugate. nih.govrsc.org

When an ornithine residue is present in a peptide, it directs the fragmentation in a characteristic and predictable manner, an observation known as the "ornithine effect" . nih.gov

Mechanism: The presence of the δ-amino group in the ornithine side chain facilitates a specific fragmentation pathway. Under collision-induced dissociation (CID), the peptide backbone tends to cleave at the C-terminal side of the ornithine residue.

Fragmentation Pattern: This cleavage is driven by the favorable formation of a stable six-membered lactam ring at the C-terminus of the resulting b-ion fragment. nih.gov This leads to the generation of prominent b- and y-type fragment ions, which are highly informative for sequencing. nih.gov

Application in Sequencing: The highly selective nature of the ornithine effect simplifies the MS/MS spectrum, making the interpretation of data and the determination of the peptide sequence more straightforward. nih.govrsc.org This effect is so robust that it has been observed to be a more favorable fragmentation pathway than the well-known proline and aspartic acid effects. nih.gov

MS TechniquePurposeInformation Obtained for H-Orn-OEt Conjugates
ESI-MS Determines the mass-to-charge ratio of intact molecular ions.Accurate molecular weight of the conjugate, confirming successful synthesis and purity. marquette.eduresearchgate.net
MS/MS Fragments a selected precursor ion to generate product ions.Structural information, including the amino acid sequence of a peptide conjugate. The "ornithine effect" leads to predictable fragmentation patterns, simplifying spectral interpretation. nih.govrsc.org

Emerging Research Directions and Interdisciplinary Applications of H Orn Oet.2hcl

Design and Synthesis of H-Orn-OEt.2HCl-Based Scaffolds for Chemical Biology

In chemical biology, the development of molecular scaffolds that can be readily modified to interact with biological systems is a key area of research. The structure of this compound provides a foundational scaffold for creating new tools to probe and manipulate biological processes.

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, such as a protein or nucleic acid. sigmaaldrich.comthermofisher.com This technique is fundamental for creating therapeutic agents, diagnostic tools, and for studying the interactions of biomolecules. sigmaaldrich.com The primary and secondary amines of this compound offer reactive sites for the attachment of various functional groups.

The development of novel bioconjugation reagents often involves creating molecules with specific reactive ends for targeted chemical reactions. For instance, the amine groups of this compound can be modified to incorporate functionalities like azides or alkynes, which are used in "click chemistry," a set of highly efficient and specific reactions. numberanalytics.com These modified this compound derivatives can then be used to link to proteins, peptides, or other biomolecules that have been correspondingly modified with a complementary reactive group. thermofisher.comchemie-brunschwig.ch This strategy allows for the precise and stable attachment of labels, drugs, or other moieties to biological targets. nih.gov

The field of bioconjugation is continuously advancing, with a focus on creating more stable and selective linkages. nih.gov The use of this compound as a scaffold contributes to the diversity of available chemical tools for these applications.

Table 1: Potential Bioconjugation Strategies Involving this compound Derivatives

Reactive Group on this compound DerivativeComplementary Group on BiomoleculeLinkage TypePotential Application
N-Hydroxysuccinimide (NHS) esterPrimary AmineAmide bondProtein labeling, immobilization thermofisher.com
MaleimideThiol (from Cysteine)Thioether bondSite-specific protein modification lumiprobe.com
AzideAlkyneTriazole (via Click Chemistry)Bio-orthogonal labeling, drug delivery numberanalytics.com
Aldehyde/KetoneHydrazine/HydroxylamineHydrazone/Oxime bondReversible conjugation

This table presents hypothetical bioconjugation strategies and is for illustrative purposes.

The incorporation of biologically relevant molecules into polymeric materials can impart advanced functionalities, such as improved biocompatibility, biodegradability, or the ability to interact with biological systems. mics.techroutledge.com this compound can be used as a monomer or a cross-linking agent in the synthesis of such polymers. nih.govresearchgate.net

For example, the amine groups of this compound can react with monomers containing carboxylic acids or other suitable functional groups to form polyamides or other polymer structures. The resulting polymers would possess the ornithine side chain, which could be further modified or could interact with biological molecules through hydrogen bonding or electrostatic interactions. nih.gov

The development of such "smart" or responsive polymers is a significant area of materials science. numberanalytics.com These materials can be designed to respond to specific biological cues, such as changes in pH or the presence of certain enzymes, making them suitable for applications like drug delivery systems or tissue engineering scaffolds. numberanalytics.comnih.gov The integration of this compound into these materials provides a route to introduce amine functionalities that can be protonated, offering a pH-responsive character.

Development of Novel Bioconjugation Reagents

Computational Chemistry Approaches to Predict Reactivity and Conformational Preferences

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, saving time and resources in experimental studies. rutgers.eduresearchgate.net For a molecule like this compound, computational methods can offer insights into its reactivity and how it will behave in different environments.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By simulating this compound in a solvent system, such as water, researchers can observe its conformational preferences and interactions with the surrounding solvent molecules. nih.gov

These simulations can reveal how the molecule folds and what shapes it is likely to adopt in solution. dovepress.com This is crucial for understanding how it might interact with a binding site on a protein or another molecule. The simulations can also provide information on the hydration shell of the molecule and the dynamics of hydrogen bonding between the molecule and water. mpg.de This information is valuable for predicting its solubility and how it will behave in a biological medium.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterDescriptionPotential Insight
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the simulated molecule and a reference structure.Provides information on the stability and conformational changes of the molecule over time. dovepress.com
Radius of Gyration (Rg)A measure of the compactness of the molecule's structure.Indicates whether the molecule adopts a more extended or compact conformation in solution. dovepress.com
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to the solvent.Helps in understanding the molecule's interaction with the solvent and its potential for binding to other molecules. nih.gov
Hydrogen Bond AnalysisIdentifies and quantifies the hydrogen bonds formed between the molecule and the solvent.Reveals the extent of interaction with the solvent and the role of hydrogen bonding in its conformational stability. dovepress.com

This table describes common parameters analyzed in MD simulations and their general utility.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and to elucidate reaction mechanisms. rsc.orgnsps.org.ng These calculations can be used to predict the reactivity of different parts of the this compound molecule. researchgate.net

For example, by calculating the distribution of electron density, one can identify the most likely sites for nucleophilic or electrophilic attack. nsps.org.ng This is essential for planning chemical syntheses involving this compound. Furthermore, quantum chemical calculations can be used to model the transition states of reactions, providing insights into the energy barriers and the feasibility of different reaction pathways. fiveable.menih.gov This predictive power can guide the design of experiments and the development of new synthetic methodologies. rsc.org

Molecular Dynamics Simulations of this compound in Solvent Systems

Potential in Rational Design of Enzyme Substrates and Mechanistic Probes

The ability to design molecules that can specifically interact with enzymes is crucial for drug discovery and for understanding enzyme mechanisms. googleapis.comunibo.it The chemical structure of this compound makes it a candidate for the rational design of enzyme substrates and mechanistic probes. creative-enzymes.com

Enzymes often have specific requirements for the size, shape, and chemical properties of their substrates. mdpi.com By modifying the this compound scaffold, it is possible to create molecules that can fit into the active site of a target enzyme. For example, the ornithine side chain can be elongated or functionalized to mimic the natural substrate of an enzyme. nih.gov

Mechanistic probes are molecules designed to react with an enzyme in a specific way, often leading to the inactivation of the enzyme and providing information about its catalytic mechanism. nih.gov The reactive amine groups of this compound can be used to attach "warheads" that can covalently modify the active site of an enzyme. mdpi.com The design of such probes can be guided by the known structure and mechanism of the target enzyme, a process known as rational design. creative-enzymes.com

Structure-Activity Relationship (SAR) Studies for Enzyme Interactions

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and pharmacology where the biological activity of a compound is correlated with its three-dimensional structure. nih.gov For this compound, SAR studies are crucial for designing potent and selective enzyme inhibitors by systematically modifying its structure and assessing the resulting impact on biological activity. Peptides and molecules containing L-ornithine derivatives are significant in SAR studies aimed at enzyme inhibition. iris-biotech.deiris-biotech.de The core structure of this compound offers several points for modification: the carboxyl ethyl ester, the α-amino group, and the δ-amino group of the side chain.

Researchers can synthesize a library of analogs by, for example, varying the length of the ester alkyl chain (e.g., methyl, propyl, butyl esters), substituting the amino groups, or introducing conformational constraints into the side chain. These analogs are then tested for their ability to inhibit target enzymes. Enzymes that metabolize ornithine or structurally similar amino acids, such as ornithine decarboxylase (ODC), arginase, and nitric oxide synthase (NOS), are common targets. mdpi.comacs.orgfrontiersin.org

A key research finding in this area comes from studies on ornithine decarboxylase inhibitors, where esterified prodrugs of an ornithine analog were developed. A study investigated the antitumor properties of the methyl and ethyl esters of (E)-2-(fluoromethyl)dehydroornithine (δ-MFMO), an irreversible inhibitor of ODC. nih.gov The results demonstrated that these ester derivatives, which are prodrugs of the active inhibitor, had significant biological effects. When administered orally to mice with L1210 leukemia, both the methyl and ethyl esters were effective at prolonging survival. nih.gov In a Lewis lung carcinoma model, the ethyl ester, in particular, caused a greater reduction in tumor growth than other inhibitors like α-difluoromethylornithine (DFMO). nih.gov This highlights how modifying the ester group—a core feature of this compound—can directly influence the therapeutic potential of an ornithine analog.

The following interactive table summarizes research findings on the inhibition of arginase by L-ornithine and related amino acids, demonstrating the foundational data for SAR studies.

CompoundTarget EnzymeObserved Activity/PotencyReference
L-OrnithineRat Arginase85.9% inhibition at 10 mM mdpi.com
L-OrnithineBovine Liver Arginase60% inhibition at 20 mM mdpi.com
L-CitrullineBovine Liver Arginase53% inhibition at 20 mM mdpi.com
α-Difluoromethylornithine (DFMO)Intestinal ArginaseKi of 3.9 ± 1.0 mM mdpi.com
(E)-2-(fluoromethyl)dehydroornithine ethyl ester (δ-MFMO-EE)Ornithine Decarboxylase (in vivo)Greater reduction of tumor growth than DFMO in Lewis lung carcinoma model nih.gov

Q & A

Basic Research Questions

Q. How can the synthesis of H-Orn-OEt·2HCl be optimized for high yield and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (e.g., 25°C vs. reflux), and stoichiometry of reactants. Purification via recrystallization or column chromatography should follow, with yield calculated gravimetrically. Purity is validated using HPLC (≥95% purity threshold) and elemental analysis (C, H, N within 0.4% of theoretical values) .

Q. What analytical techniques are critical for characterizing H-Orn-OEt·2HCl?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via 1^1H and 13^{13}C NMR, comparing chemical shifts to literature values for ornithine derivatives.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS [M+H]+^+ peak).
  • Elemental Analysis : Ensure stoichiometric agreement for C, H, N, Cl.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection .

Q. How should researchers document experimental procedures for H-Orn-OEt·2HCl synthesis in publications?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail reaction conditions (solvent, temperature, time).
  • Include spectral data (NMR, MS) in supplementary materials.
  • For novel compounds, provide full characterization; for known compounds, cite prior synthesis protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for H-Orn-OEt·2HCl derivatives be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT simulations).
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Replicate Experiments : Confirm reproducibility under controlled conditions.
  • Literature Triangulation : Cross-reference with structurally analogous compounds .

Q. What computational approaches predict the stability of H-Orn-OEt·2HCl under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions in aqueous environments (e.g., solvation free energy).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to assess hydrolytic stability.
  • pH-Dependent Stability Assays : Validate predictions experimentally via HPLC at pH 2–8 .

Q. How to design experiments to study H-Orn-OEt·2HCl interactions with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) with target proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding .

Q. How to address discrepancies between theoretical and experimental pharmacokinetic data for H-Orn-OEt·2HCl?

  • Methodological Answer :

  • In Silico-Experimental Validation : Use ADMET predictors (e.g., SwissADME) to cross-check permeability or metabolic stability.
  • In Vitro Assays : Conduct Caco-2 cell monolayers for absorption or microsomal stability tests.
  • Dose-Response Studies : Compare predicted vs. observed plasma concentration curves in rodent models .

Methodological Best Practices

Q. What strategies ensure robust solubility profiling of H-Orn-OEt·2HCl?

  • Methodological Answer :

  • Shake-Flask Method : Dissolve compound in buffers (pH 1–10) and quantify via UV spectrophotometry.
  • Temperature Gradients : Test solubility at 25°C, 37°C, and 50°C.
  • Co-Solvent Systems : Evaluate PEG-400 or cyclodextrins for enhanced solubility .

Q. How to conduct a systematic literature review on H-Orn-OEt·2HCl?

  • Methodological Answer :

  • Keyword Optimization : Use Boolean operators (e.g., "H-Orn-OEt·2HCl AND synthesis") in Web of Science or SciFinder.
  • Citation Tracking : Identify seminal papers via backward/forward citation analysis.
  • Critical Appraisal : Prioritize peer-reviewed journals and exclude non-validated sources (e.g., commercial websites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.